molecular formula C8H8FNO B181763 N-(2-Fluorophenyl)acetamide CAS No. 399-31-5

N-(2-Fluorophenyl)acetamide

Cat. No.: B181763
CAS No.: 399-31-5
M. Wt: 153.15 g/mol
InChI Key: AUZPZBPZWHEIDY-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)acetamide, also known as 2’-Fluoroacetanilide, is an organic compound with the molecular formula C8H8FNO. It is a derivative of acetanilide, where a fluorine atom is substituted at the ortho position of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Fluorophenyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-fluoroaniline with acetic anhydride. The reaction typically proceeds under mild conditions, with the use of a base such as pyridine to facilitate the acetylation process. The reaction can be represented as follows:

2-Fluoroaniline+Acetic AnhydrideThis compound+Acetic Acid\text{2-Fluoroaniline} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} 2-Fluoroaniline+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, the use of triethylamine as an acid-binding agent and toluene as a solvent can enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: N-(2-Fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

Scientific Research Applications

N-(2-Fluorophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the biological context .

Comparison with Similar Compounds

    N-Phenylacetamide: Lacks the fluorine substitution, resulting in different chemical and biological properties.

    N-(4-Fluorophenyl)acetamide: The fluorine atom is positioned at the para position, affecting its reactivity and interaction with biological targets.

    N-(2-Chlorophenyl)acetamide: Substitution with chlorine instead of fluorine alters the compound’s electronic properties and reactivity.

Uniqueness: N-(2-Fluorophenyl)acetamide is unique due to the ortho-fluorine substitution, which significantly influences its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with molecular targets .

Properties

IUPAC Name

N-(2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8FNO/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZPZBPZWHEIDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192938
Record name N-(2-Fluorophenyl)acetamide
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Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

399-31-5
Record name 2′-Fluoroacetanilide
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Record name N-(2-Fluorophenyl)acetamide
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Record name N-(2-Fluorophenyl)acetamide
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Record name N-(2-fluorophenyl)acetamide
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Synthesis routes and methods I

Procedure details

Acetic anhydride (57 mL, 0.6 mol) was added slowly, over approximately 40 min, to stirred 2-fluoroaniline (27, 55.7 g, 0.5 mol) under cooling (water bath) to maintain the reaction temperature at 60° C. to 70° C. After 10 hours more, the reaction mixture was poured into H2O, the whole was extracted with ethyl acetate (2×300 mL). The combined organic extracts were washed with 5% aqueous NaHCO3, brine, dried (K2CO3), filtered and concentrated to provide the title compound as a white solid (67.0 g, 88%).
Quantity
57 mL
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reactant
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55.7 g
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0 (± 1) mol
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Yield
88%

Synthesis routes and methods II

Procedure details

25 ml of acetic anhydride was added to a mixture of 11.1 g of 2-fluoroaniline and 25 ml of glacial acetic acid. The mixture was heated at reflux for 5 minutes, then diluted with ice water. The resulting mixture was filtered, and the solid was dried to give N-(2-fluorophenyl)acetamide (3A), as a white solid, m.p.: 76°-77° C.
Quantity
25 mL
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reactant
Reaction Step One
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11.1 g
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reactant
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25 mL
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ice water
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What biological activities has N-(2-Fluorophenyl)acetamide been investigated for?

A1: this compound has shown promising results as a building block for developing novel drug candidates. Research has primarily focused on its potential as an antitumor agent [] and an anticonvulsant and antidepressant []. Further studies are necessary to fully elucidate its mechanism of action and therapeutic potential.

Q2: How does the fluorine atom in this compound influence its biological activity?

A2: While this compound itself hasn't been extensively studied, research on similar compounds suggests that the fluorine atom plays a crucial role in its activity. Studies on 5-substituted quinoxalines, where fluorine is also present at the ortho position relative to a nitrogen atom, showed distinct effects on the molecule's NMR spectra []. This suggests the fluorine atom's electronegativity significantly influences the electronic environment of the molecule, potentially impacting its binding affinity to biological targets. Similarly, research on dithiobisacetamides with fluorine substitutions highlighted their potency as urease inhibitors, indicating the fluorine atom's contribution to target binding and biological activity [].

Q3: Are there any studies on the structure-activity relationship (SAR) of this compound derivatives?

A3: While specific SAR studies focusing solely on this compound are limited, research on closely related derivatives provides valuable insights. For example, a series of novel 1,3-disubstituted pyridazinone derivatives, incorporating the this compound moiety, were synthesized and evaluated for their antiproliferative activities against various cancer cell lines []. The study found that modifications on the pyridazinone ring significantly affected the antitumor potency, indicating the importance of structural variations on the activity of compounds containing the this compound scaffold.

Q4: What is known about the synthesis of this compound?

A4: this compound can be synthesized from 2-fluoroaniline as a starting material. One approach involves a multi-step synthesis that includes acetylation, sulfonylation, ammonolysis, deacetylation, chlorine displacement, and desulfonamide reactions []. This process results in the formation of 2-chloro-6-fluoroaniline, a key intermediate in the synthesis of various pharmaceutical compounds, including this compound.

Q5: Have any computational studies been conducted on this compound?

A5: Yes, computational studies using Density Functional Theory (DFT) have been conducted on 4-fluoroacetanilide, a structural isomer of this compound []. These simulations focused on understanding the origin of low-frequency terahertz (THz) resonances in organic molecules. The study revealed that the strategic placement of the fluorine atom in 4-fluoroacetanilide significantly enhanced THz resonances below 1 THz. This finding highlights the potential of computational methods like DFT in studying the structural and electronic properties of this compound and its derivatives.

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